molecular formula C12H13ClF3N3 B12232211 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12232211
M. Wt: 291.70 g/mol
InChI Key: DAMQCMOFMUBWFG-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 2-aminoacetophenones with iso(thio)cyanates, mediated by Selectfluor . This reaction is carried out under specific conditions to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced techniques to optimize yield and purity. The process typically includes the acidification of the sodium enolate of alkyl difluoroacetoacetate by carbonic acid generated in situ by reacting carbon dioxide with water . This is followed by promoting the ring closure reaction in a two-phase system with a weak base such as sodium carbonate or potassium carbonate .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s difluoromethyl and fluorophenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity with various biological molecules . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

1-(Difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific combination of difluoromethyl and fluorophenyl groups, which impart distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for scientific research.

Properties

Molecular Formula

C12H13ClF3N3

Molecular Weight

291.70 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C12H12F3N3.ClH/c1-8-11(7-18(17-8)12(14)15)16-6-9-2-4-10(13)5-3-9;/h2-5,7,12,16H,6H2,1H3;1H

InChI Key

DAMQCMOFMUBWFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)F)C(F)F.Cl

Origin of Product

United States

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